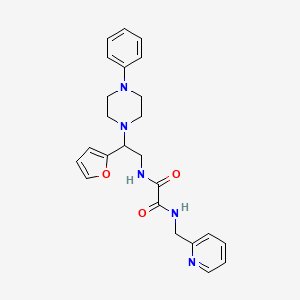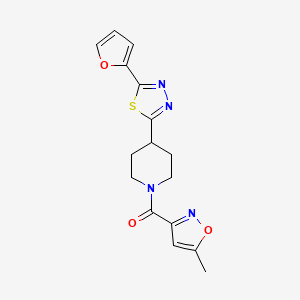
1-ベンジル-1,2,3-ベンゾトリアゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzotriazole ring and a carboxylic acid group at the 5-position of the ring.
科学的研究の応用
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
作用機序
Target of Action
It’s known that benzotriazole derivatives can interact with various molecular scaffolds, conferring unique physicochemical properties to their immediate vicinity .
Mode of Action
The benzotriazole fragment in 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with its targets in a variety of ways, leading to changes in the targets’ behavior or function.
Biochemical Pathways
Benzotriazole derivatives are known for their synthetic versatility, which suggests they may interact with a wide range of biochemical pathways .
Result of Action
Given its physicochemical properties, it’s likely that the compound could induce a variety of effects depending on the specific targets and pathways it interacts with .
生化学分析
Biochemical Properties
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Molecular Mechanism
It has been found to inhibit the G protein-coupled receptor (GPCR) and G protein-coupled receptor kinase (GRK), proteins that are involved in signal transduction pathways . It also selectively interacts with the human amino acid sequence for the GPCR, inhibiting the binding of a ligand and reducing its effectiveness as a receptor agonist or antagonist .
Temporal Effects in Laboratory Settings
It is known that benzotriazole derivatives are stable towards oxidative metabolism both in vitro and in vivo .
Dosage Effects in Animal Models
It has been reported that a retinoid X receptor (RXR) partial agonist, a benzotriazole derivative, shows a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .
Metabolic Pathways
Benzotriazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .
Transport and Distribution
It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .
Subcellular Localization
It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .
準備方法
The synthesis of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of benzotriazole with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Major products formed from these reactions include benzotriazole derivatives with modified functional groups, which can be further utilized in various applications .
類似化合物との比較
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives such as:
1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid: Similar structure but with an isopropyl group instead of a benzyl group.
Benzotriazole-5-carboxylic acid: Lacks the benzyl group, making it less hydrophobic and with different reactivity patterns.
The uniqueness of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid lies in its combination of the benzyl and carboxylic acid groups, which confer specific reactivity and binding properties that are valuable in various applications.
特性
IUPAC Name |
1-benzylbenzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPTUTFGJNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)



![1-[(4-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2383114.png)


amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

amino}propanoic acid](/img/structure/B2383128.png)


